molecular formula C8H7F3S B1350627 4-(Trifluoromethylthio)toluene CAS No. 352-68-1

4-(Trifluoromethylthio)toluene

Cat. No. B1350627
CAS RN: 352-68-1
M. Wt: 192.2 g/mol
InChI Key: IAOHBKBYKBEMSM-UHFFFAOYSA-N
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Description

4-(Trifluoromethylthio)toluene is an organic compound with the CAS Number: 352-68-11. It has a molecular weight of 192.2 and its IUPAC name is 4-methylphenyl trifluoromethyl sulfide1. It is a liquid at room temperature1.



Synthesis Analysis

The synthesis of 4-(Trifluoromethylthio)toluene is not explicitly mentioned in the search results. However, similar compounds like trifluorotoluene are synthesized by coupling an aromatic halide and trifluoromethyl iodide in the presence of a copper catalyst2.



Molecular Structure Analysis

The InChI code for 4-(Trifluoromethylthio)toluene is 1S/C8H7F3S/c1-6-2-4-7(5-3-6)12-8(9,10)11/h2-5H,1H31. This indicates that the molecule consists of a toluene ring with a trifluoromethylthio group attached.



Chemical Reactions Analysis

The specific chemical reactions involving 4-(Trifluoromethylthio)toluene are not detailed in the search results. However, it’s worth noting that the trifluoromethylthio group can potentially participate in various organic reactions due to its electron-withdrawing nature.



Physical And Chemical Properties Analysis

4-(Trifluoromethylthio)toluene is a liquid at room temperature1. It has a purity of 98%1. The storage temperature is recommended to be between 2-8°C in a sealed, dry environment1.


Scientific Research Applications

Synthesis and Chemistry

Radical Group Transfer Reactions

  • Research has shown that toluene, including derivatives like 4-(Trifluoromethylthio)toluene, can act as a carrier of xanthates. This involves using fragmentative precursors in radical group transfer reactions to olefins, highlighting the chemical versatility of toluene-based compounds (Dumeunier & Huber, 2014).

Organocopper(I) Complexes

  • A novel reaction involving arylcopper(I) complexes with carbon disulphide in toluene has been explored. The study produced a trithiocarbonato complex, demonstrating the reactivity of toluene-based solvents in complex chemical reactions (Lanfredi et al., 1983).

Polymerization Processes

  • Toluene derivatives have been utilized in the ring-opening polymerization of lactones, catalyzed by rare-earth metal trifluoromethanesulfonates. This includes the use of toluene as a solvent in such polymerization processes, showing its role in advanced materials science (Nomura et al., 2007).

Environmental and Biotechnological Applications

  • In environmental microbiology, toluene and its derivatives have been studied for their role in the biotransformation of aromatic hydrocarbons, such as in the methanogenic metabolism of toluene (Fowler et al., 2012).

Catalysis and Oxidation Reactions

  • A gold- and palladium-based catalyst using toluene has been applied for the selective oxidation of primary carbon-hydrogen bonds, forming useful esters. This showcases the role of toluene derivatives in advanced catalytic processes (Kesavan et al., 2011).

Safety And Hazards

Future Directions

The future directions for 4-(Trifluoromethylthio)toluene are not explicitly mentioned in the search results. However, given its unique chemical structure, it could potentially be used in various fields such as materials science, pharmaceuticals, and organic synthesis.


Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or material safety data sheets.


properties

IUPAC Name

1-methyl-4-(trifluoromethylsulfanyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3S/c1-6-2-4-7(5-3-6)12-8(9,10)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAOHBKBYKBEMSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380708
Record name 4-(trifluoromethylthio)toluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethylthio)toluene

CAS RN

352-68-1
Record name 1-Methyl-4-[(trifluoromethyl)thio]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=352-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(trifluoromethylthio)toluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 352-68-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

p-Toluenethiol (8 g.) was added to liquid ammonia (60 ml.) at -30°. Trifluoromethyl iodide (18 g.) was added and the mixture was irradiated with uv light (297nm.) for 30 minutes. Dry diethyl ether (35 ml.) was added and irradiation was continued for 1 hour. The mixture was allowed to warm to 20° C. and water was added. The mixture was extracted with diethyl ether and the ethereal extracts were washed with sodium thiosulphate solution and then water. The ethereal extracts were dried over anhydrous magnesium sulphate and evaporated in vacuo. Distillation gave 4-trifluoromethylthiotoluene as a mobile yellow-brown liquid (b.p. 78°-80° C., 16 mm.).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Telu, M Haskali, BY Yang, J Hong, V Pike - 2017 - Soc Nuclear Med
404 Objectives: The trifluoromethylthio group (SCF 3 ) is an attactive moiety in medicinal chemistry and drug development as it renders opportunity to tune compound lipophilicity and …
Number of citations: 0 jnm.snmjournals.org
Z Weng, W He, C Chen, R Lee, D Tan… - Angewandte Chemie …, 2013 - Wiley Online Library
A series of copper (I) trifluoromethyl thiolate complexes have been synthesized from the reaction of CuF 2 with Me 3 SiCF 3 and S 8 (see scheme; Cu red, F green, N blue, S yellow). …
Number of citations: 298 onlinelibrary.wiley.com
M Zhao, X Zhao, P Zheng, Y Tian - Journal of Fluorine Chemistry, 2017 - Elsevier
An efficient trifluoromethylthiolation reaction of arylboronic acids with (bpy)CuSCF 3 in the presence of oxygen at room temperature is described. This method produces a variety of aryl …
Number of citations: 19 www.sciencedirect.com

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